N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide
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Overview
Description
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C23H16N2O6 and its molecular weight is 416.389. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Effects
One area of application for compounds related to N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide is in the field of antibacterial activity. A study synthesized derivatives of 4-hydroxy-chromen-2-one, closely related to the chemical , and tested their antibacterial effectiveness against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds displayed significant bacteriostatic and bactericidal activities, showing potential for use in fighting bacterial infections (Behrami & Dobroshi, 2019).
Antioxidant Properties
Another research focus is the antioxidant capabilities of similar compounds. An investigation into 4-hydroxycoumarin derivatives, which are structurally akin to this compound, revealed these compounds possess significant antioxidant properties. This makes them potentially useful in contexts where oxidative stress plays a role, such as in certain diseases or in aging (Stanchev et al., 2009).
Synthesis of Analogues
The compound's framework is also utilized in the synthesis of various analogues with potential therapeutic applications. For instance, derivatives of 4-hydroxycoumarin, related to the chemical structure , have been synthesized and tested for their effectiveness in the production of Warfarin and its analogues, indicating utility in pharmaceutical synthesis (Alonzi et al., 2014).
Cytotoxicity Against Cancer
Some derivatives of the compound have shown significant cytotoxic activity against cancer cell lines, indicating their potential use in cancer research and therapy. For example, similar compounds have exhibited considerable effectiveness against breast cancer cell lines, which could lead to new treatments or therapies (Singh et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
Based on the structure of the compound, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the nitrobenzamide group might also suggest potential electrophilic aromatic substitution reactions.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
Similar compounds have shown rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-17-6-4-5-15(13-17)20-21(26)18-7-2-3-8-19(18)31-23(20)24-22(27)14-9-11-16(12-10-14)25(28)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSJUOCQQZORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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